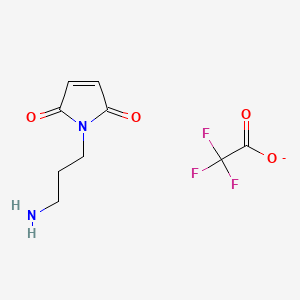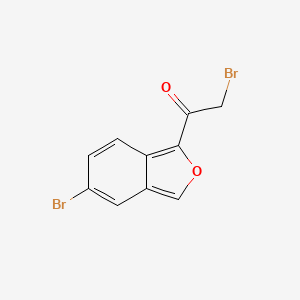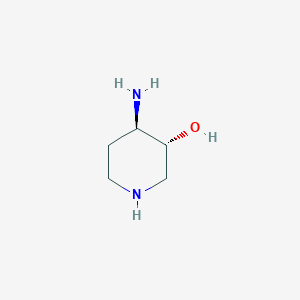
(3r,4r)-4-Aminopiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,4r)-4-Aminopiperidin-3-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The specific stereochemistry of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r)-4-Aminopiperidin-3-ol typically involves the reduction of a precursor compound. One common method includes the reduction of 4-piperidone using a chiral reducing agent to achieve the desired stereochemistry. Another approach involves the hydrogenation of 4-nitropiperidine followed by catalytic reduction to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications. The use of chiral catalysts and optimized reaction conditions are crucial for maintaining the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
(3r,4r)-4-Aminopiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(3r,4r)-4-Aminopiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other diseases.
Industry: The compound is used in the production of agrochemicals and other bioactive molecules.
Mechanism of Action
The mechanism of action of (3r,4r)-4-Aminopiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3r,4r)-4-Hydroxypiperidin-3-ol: Similar in structure but with a hydroxyl group instead of an amino group.
(3r,4r)-4-Methylpiperidin-3-ol: Features a methyl group at the 4-position.
(3r,4r)-4-Ethylpiperidin-3-ol: Contains an ethyl group at the 4-position.
Uniqueness
The unique feature of (3r,4r)-4-Aminopiperidin-3-ol is its amino group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4R)-4-aminopiperidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 |
InChI Key |
UVBKPWNFXFUDOU-RFZPGFLSSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1N)O |
Canonical SMILES |
C1CNCC(C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)


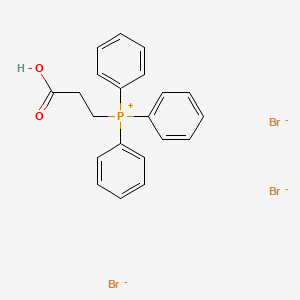

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)
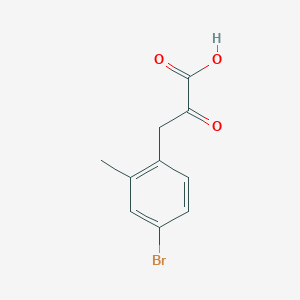


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)

